molecular formula C8H8F2S B14026239 (3,5-Difluoro-4-methylphenyl)(methyl)sulfane

(3,5-Difluoro-4-methylphenyl)(methyl)sulfane

Katalognummer: B14026239
Molekulargewicht: 174.21 g/mol
InChI-Schlüssel: MODZKURSPVUXIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Difluoro-4-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methyl, and sulfane groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4-methylphenyl halides with methyl sulfide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Difluoro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfane group to a thiol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Difluoro-4-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3,5-Difluoro-4-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s reactivity and binding affinity to various enzymes and receptors, influencing biological pathways and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-Difluoro-4-methoxyphenyl)(methyl)sulfane
  • (3,5-Difluoro-2-iodo-4-methylphenyl)(methyl)sulfane

Uniqueness

(3,5-Difluoro-4-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

Molekularformel

C8H8F2S

Molekulargewicht

174.21 g/mol

IUPAC-Name

1,3-difluoro-2-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8F2S/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3

InChI-Schlüssel

MODZKURSPVUXIX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1F)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.